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molecular formula C12H14O3 B8626902 (R)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1184173-28-1

(R)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B8626902
M. Wt: 206.24 g/mol
InChI Key: VOAFGTBETRJDPU-SECBINFHSA-N
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Patent
US07115767B2

Procedure details

To a DMF solution (30 mL) of 8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (5.0 g, 24 mmol) was added MeI (7.1 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol). The mixture was allowed to stir overnight and ethyl acetate (200 mL) was added. The resulting solution was washed with water (3×50 mL) and brine (50 mL) to provide 8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (6.6 g).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]N(C=O)C.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14][CH2:13]2.CI.C([O-])([O-])=O.[K+].[K+]>C(OCC)(=O)C>[CH3:1][O:19][C:18]([CH:15]1[CH2:14][CH2:13][C:12]2[C:17](=[C:8]([O:7][CH3:6])[CH:9]=[CH:10][CH:11]=2)[CH2:16]1)=[O:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)C(=O)O
Name
Quantity
7.1 g
Type
reactant
Smiles
CI
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed with water (3×50 mL) and brine (50 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1CC2=C(C=CC=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115767B2

Procedure details

To a DMF solution (30 mL) of 8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (5.0 g, 24 mmol) was added MeI (7.1 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol). The mixture was allowed to stir overnight and ethyl acetate (200 mL) was added. The resulting solution was washed with water (3×50 mL) and brine (50 mL) to provide 8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (6.6 g).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]N(C=O)C.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14][CH2:13]2.CI.C([O-])([O-])=O.[K+].[K+]>C(OCC)(=O)C>[CH3:1][O:19][C:18]([CH:15]1[CH2:14][CH2:13][C:12]2[C:17](=[C:8]([O:7][CH3:6])[CH:9]=[CH:10][CH:11]=2)[CH2:16]1)=[O:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)C(=O)O
Name
Quantity
7.1 g
Type
reactant
Smiles
CI
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed with water (3×50 mL) and brine (50 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1CC2=C(C=CC=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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